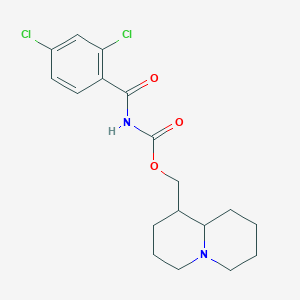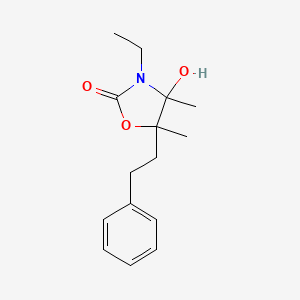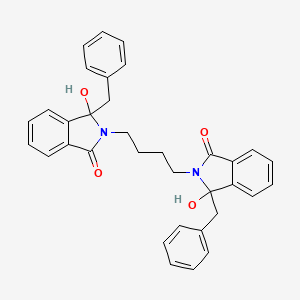![molecular formula C16H19FN2O B4302534 2-[(4-fluorophenyl)amino]-4-piperidin-1-ylcyclopent-2-en-1-one](/img/structure/B4302534.png)
2-[(4-fluorophenyl)amino]-4-piperidin-1-ylcyclopent-2-en-1-one
Overview
Description
2-[(4-fluorophenyl)amino]-4-piperidin-1-ylcyclopent-2-en-1-one, commonly known as FPAC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclopentenone derivatives and has been studied extensively due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of FPAC involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a crucial role in inflammation and cancer. It regulates the expression of genes involved in inflammation and cell proliferation. FPAC inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory and pro-cancer genes. Additionally, FPAC has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
FPAC has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the activity of NF-κB, thereby reducing the expression of pro-inflammatory and pro-cancer genes. FPAC has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, FPAC has been shown to protect neurons from oxidative stress-induced damage, making it a promising candidate for neuroprotection.
Advantages and Limitations for Lab Experiments
FPAC has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties. However, FPAC has some limitations as well. It is relatively unstable and has a short half-life, which makes it difficult to use in in vivo experiments. Additionally, FPAC has poor solubility in water, which limits its use in aqueous solutions.
Future Directions
FPAC has several potential applications in various research fields. Some of the future directions for FPAC research include:
1. Development of more stable analogs of FPAC with improved pharmacokinetic properties.
2. Investigation of the potential of FPAC as a therapeutic agent for various inflammatory and neurodegenerative diseases.
3. Study of the mechanism of action of FPAC in more detail to identify new targets for drug development.
4. Investigation of the potential of FPAC as a chemopreventive agent for various types of cancer.
5. Development of new synthetic methods for the preparation of FPAC and its analogs.
Conclusion:
FPAC is a promising compound that has gained significant attention in the field of scientific research. It exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties and has several potential applications in various research fields. However, more research is needed to fully understand the mechanism of action of FPAC and to develop more stable analogs with improved pharmacokinetic properties.
Scientific Research Applications
FPAC has been studied extensively for its potential applications in various research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. FPAC has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. FPAC has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, FPAC has been shown to protect neurons from oxidative stress-induced damage, making it a promising candidate for neuroprotection.
properties
IUPAC Name |
2-(4-fluoroanilino)-4-piperidin-1-ylcyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c17-12-4-6-13(7-5-12)18-15-10-14(11-16(15)20)19-8-2-1-3-9-19/h4-7,10,14,18H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPNEWXRKVNMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)C(=C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)amino]-4-(piperidin-1-yl)cyclopent-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4302457.png)
![methyl 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4302461.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302475.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl benzoylcarbamate](/img/structure/B4302483.png)
![3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B4302488.png)
![2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302492.png)
![3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4302508.png)


![2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol](/img/structure/B4302523.png)

